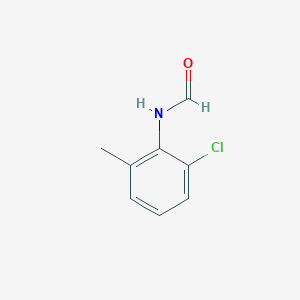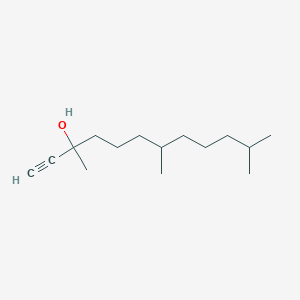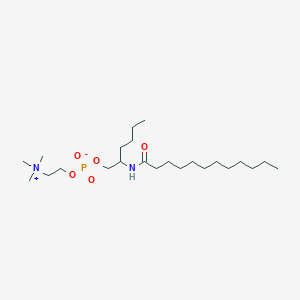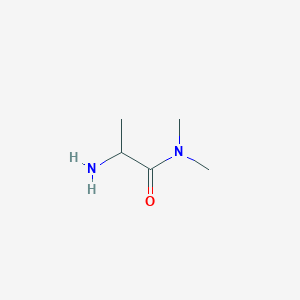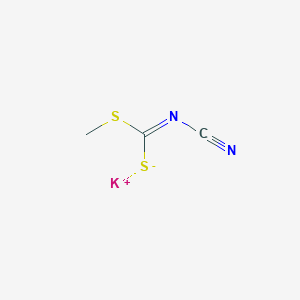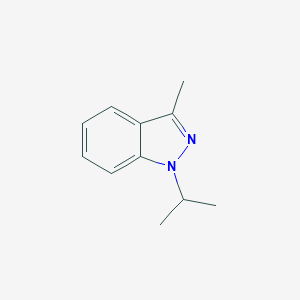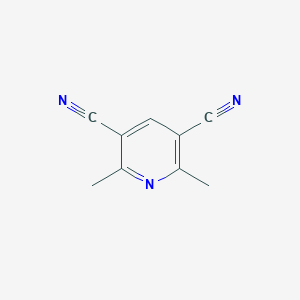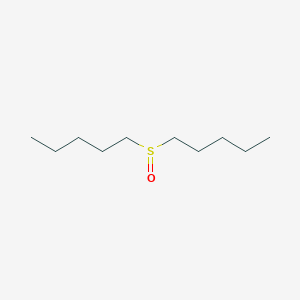
1-Phenylimidazolidin-2-on
Übersicht
Beschreibung
1-Phenylimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones, which are known for their diverse biological activities and applications in drug discovery. Although the provided papers do not directly discuss 1-Phenylimidazolidin-2-one, they do provide insights into related compounds and their synthesis, structure, and biological activities, which can be informative for understanding 1-Phenylimidazolidin-2-one.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the one-pot synthesis of pyrimidino thiazolidin-4-ones catalyzed by activated fly ash , and the synthesis of 2-phenylimidazo[1,2-α]pyridines under solvent-free conditions . These methods highlight the efficiency of one-pot reactions in constructing complex molecules. Similarly, the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines via a bromination shuttle mechanism and the solid-phase synthesis of 1,5-disubstituted 2-aryliminoimidazolidines demonstrate the versatility of synthetic approaches for imidazolidine derivatives.
Molecular Structure Analysis
The molecular structure of imidazolidinone derivatives is characterized by the presence of an imidazolidinone ring, which can be substituted at various positions to modulate the compound's properties. The structure-activity relationships (SARs) for 1-phenylbenzimidazoles provide insights into how different substituents affect biological activity, which is relevant for understanding the molecular structure of 1-Phenylimidazolidin-2-one.
Chemical Reactions Analysis
The chemical reactivity of imidazolidinone derivatives is influenced by the substituents on the imidazolidinone ring. For instance, the introduction of N-aminoimidazolidin-2-one into peptide sequences demonstrates the compound's reactivity and potential for creating peptidomimetics. The synthesis of novel 3-chloro-4-substituted-1-(2-(1H-benzimidazol-2-yl)phenyl))-azetidin-2-ones further illustrates the diverse chemical reactions that these compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidinone derivatives, such as melting points and solubility, are crucial for their application in drug design. The microwave-assisted synthesis of 2-phenylimidazo[1,2-a]pyridines in water–PEG-400 suggests that these compounds can be synthesized in environmentally benign conditions, which is important for sustainable chemistry. The characterization data provided for pyrimidinyl thiazolidinones and the synthesis of spiro[4H-benzopyran-4,2'-thiazolidin]-4-ones contribute to the understanding of the physical and chemical properties of related compounds.
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Aktivität
Die 3-(2-Oxoimidazolidin-5-yl)indolderivate, die aus 1-Phenylimidazolidin-2-on synthetisiert wurden, weisen eine entzündungshemmende Aktivität auf. Diese Verbindungen können Immunantworten modulieren und möglicherweise als Therapeutika für entzündliche Erkrankungen dienen .
Zytotoxizitätsstudien
Forscher haben die Zytotoxizität von Verbindungen untersucht, die von this compound abgeleitet sind. Das Verständnis ihrer Auswirkungen auf die Zellviabilität ist entscheidend für die Medikamentenentwicklung und Sicherheitsbewertung .
Hybridmoleküle
This compound wurde als Amidoalkylierungsreagenz bei der Synthese neuartiger Hybridmoleküle verwendet. Diese Hybride kombinieren oft den Indolrest mit anderen funktionellen Gruppen, was zu verschiedenen chemischen Strukturen mit möglichen biologischen Aktivitäten führt .
Imidazo[4,5-b]pyridinderivate
Eine dreikomponentige Kondensation unter Beteiligung von this compound führte zur Synthese von Imidazo[4,5-b]pyridin-2,5(4H,6H)-dionen. Diese Verbindungen weisen einzigartige Eigenschaften auf und könnten Anwendungen in der medizinischen Chemie und Materialwissenschaft finden .
Lewis-Säure-Katalyse
Die Lewis-Säure-katalysierte Reaktion von this compound wurde bei der Herstellung verschiedener Derivate eingesetzt. Diese Methode ermöglicht die Einführung neuer funktioneller Gruppen und erweitert die potenziellen Anwendungen der Verbindung .
Medikamentendesign und -optimierung
Forscher erforschen weiterhin die strukturellen Merkmale von 1-Phenylimidazolidin-2-onderivaten für das Medikamentendesign. Durch Modifizieren bestimmter Bereiche des Moleküls zielen sie darauf ab, die Bioaktivität, Selektivität und pharmakokinetischen Eigenschaften zu verbessern .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s structurally similar compounds have been found to possess anti-inflammatory activity
Mode of Action
It’s structurally similar compounds have been found to interfere with postintegrational events occurring after the integration of viral dna into the host cell genome . More research is needed to understand the specific interactions of 1-Phenylimidazolidin-2-one with its targets.
Biochemical Pathways
It’s structurally similar compounds have been found to affect the pathways related to inflammation
Pharmacokinetics
It has been found to have high gi absorption and is bbb permeant . This suggests that the compound can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting the central nervous system. More research is needed to fully understand the pharmacokinetics of 1-Phenylimidazolidin-2-one.
Result of Action
It’s structurally similar compounds have been found to possess anti-inflammatory activity and relatively low cytotoxicity This suggests that 1-Phenylimidazolidin-2-one may have similar effects
Eigenschaften
IUPAC Name |
1-phenylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKGTRSHKSWYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292174 | |
| Record name | 1-Phenylimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1848-69-7 | |
| Record name | 1-Phenyl-2-imidazolidinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYL-2-IMIDAZOLIDINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a notable reaction that produces 2-oxo-3-phenylimidazolidine-1-carbonyl chloride, and what is a key application of this product?
A1: Research indicates that reacting phosgene with N-methyl-N-phenylethane-1,2-diamine, N-phenylethane-1,2-diamine, or 1-phenylimidazolidin-2-one yields 2-oxo-3-phenylimidazolidine-1-carbonyl chloride []. This acid chloride is particularly useful in synthesizing 1,1'-carbonylbis(3-phenylimidazolidin-2-one) upon reaction with ammonia [].
Q2: Can 1-phenylimidazolidin-2-one derivatives be used as building blocks for more complex heterocyclic systems?
A2: Yes, studies have demonstrated the utility of 4-imino-1-phenylimidazolidin-2-one in multi-component reactions. For example, it reacts with aldehydes and Meldrum's acid to afford imidazo[4,5-b]pyridine-2,5(4H,6H)-diones, a significant class of heterocyclic compounds [, ]. This reaction highlights the potential of 1-phenylimidazolidin-2-one derivatives in constructing diverse molecular scaffolds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




